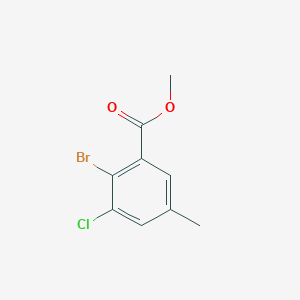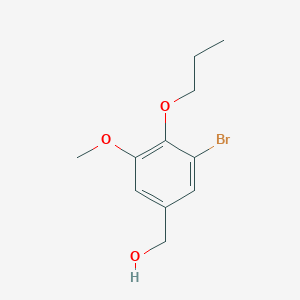
(3-Bromo-5-methoxy-4-propoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-methoxy-4-propoxyphenyl)methanol: is a complex organic compound characterized by the presence of bromine, methoxy, and propoxy groups attached to a phenyl ring, with a methanol group attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The synthesis of this compound typically involves the bromination of 4-propoxyphenol followed by methoxylation. The bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide, while methoxylation can be performed using methanol and an acid catalyst.
Propoxylation: The propoxy group can be introduced using propyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
(3-Bromo-5-methoxy-4-propoxyphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Nucleophiles such as sodium iodide, polar aprotic solvents.
Major Products Formed:
Oxidation: (3-Bromo-5-methoxy-4-propoxyphenyl)carboxylic acid.
Reduction: (3-Bromo-5-methoxy-4-propoxyphenyl)methane.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Studied for its pharmacological effects and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Bromo-5-methoxy-4-propoxyphenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-Bromo-5-methoxy-4-propoxyphenyl)methanol: can be compared with other similar compounds, such as:
(3-Bromo-4-propoxyphenyl)methanol: Similar structure but lacking the methoxy group.
(3-Bromo-5-methoxyphenyl)methanol: Similar structure but lacking the propoxy group.
(3-Bromo-4-propoxyphenyl)ethanol: Similar structure but with an ethyl group instead of a methanol group.
This compound .
Properties
Molecular Formula |
C11H15BrO3 |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
(3-bromo-5-methoxy-4-propoxyphenyl)methanol |
InChI |
InChI=1S/C11H15BrO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-6,13H,3-4,7H2,1-2H3 |
InChI Key |
WEDFHWCGHMUKHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B15358389.png)

![Tert-butyl (9AR)-1,3,4,6,7,8,9,9A-octahydropyrazino[1,2-A]pyrazine-2-carboxylate](/img/structure/B15358407.png)

![6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)
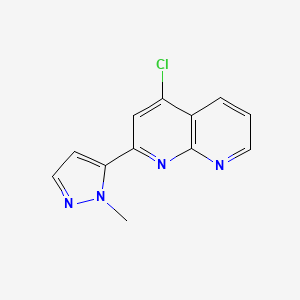
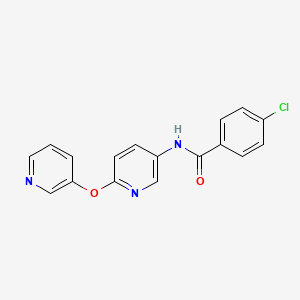
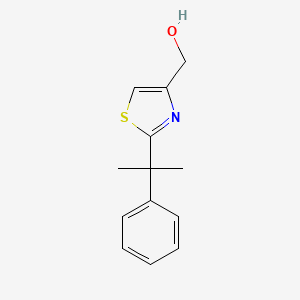
![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
![N-[4-[[7-[2-(dimethylamino)ethoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B15358451.png)
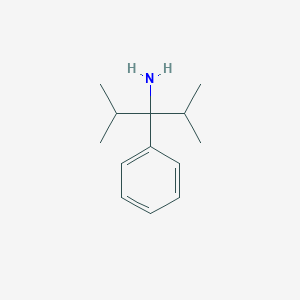
![3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15358456.png)
